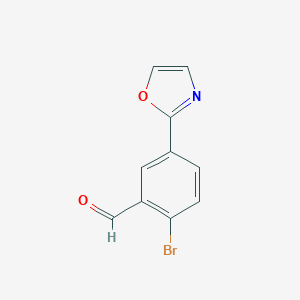

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-2-1-7(5-8(9)6-13)10-12-3-4-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOZUMCLFHQEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CO2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443804 | |

| Record name | 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176961-43-6 | |

| Record name | 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coupling Methodologies for Assembling the 2 Bromo 5 1,3 Oxazol 2 Yl Benzaldehyde Scaffold

Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation (e.g., Suzuki-Miyaura Coupling for Aryl-Oxazole Linkages)

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The construction of the aryl-oxazole linkage in 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde can be envisioned through several powerful palladium-catalyzed reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organic halide, is a highly versatile method for forming carbon-carbon bonds. mdpi.comsemanticscholar.org In the context of synthesizing the target molecule, two primary retrosynthetic disconnections can be considered. The first approach involves the coupling of a pre-functionalized benzaldehyde containing a boronic acid or ester with a halogenated oxazole. The second, and often more practical approach, involves the coupling of an oxazolylboron reagent with a dihalogenated benzaldehyde, allowing for late-stage introduction of the oxazole moiety.

For instance, a plausible synthetic route could start from 2,5-dibromobenzaldehyde (B1315430). A regioselective Suzuki-Miyaura coupling could be performed with an appropriate oxazolylboronic acid or its ester. The regioselectivity of such reactions on di-substituted benzene (B151609) rings can often be controlled by the electronic and steric nature of the substituents, as well as by the choice of catalyst and reaction conditions. rsc.orgresearchgate.net

| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4,7-dichloro-6-nitroquinazoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 | 72 |

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good to excellent |

| 5-bromobenzofuran-2-carboxylate | Arylboronic acids | Pd(II)-complex | Cs₂CO₃ | Toluene | MW | 96 |

The Stille coupling , which utilizes organotin reagents, offers another powerful method for the formation of the aryl-oxazole bond. The reaction of 2-(tributylstannyl)oxazole (B129791) with 2,5-dibromobenzaldehyde in the presence of a palladium catalyst could furnish the desired product. Stille couplings are known for their tolerance of a wide range of functional groups. researchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. acs.org An oxazolylzinc reagent could be coupled with 2,5-dibromobenzaldehyde. This method is particularly useful for its high reactivity and functional group tolerance. The development of robust catalyst systems has expanded the scope of Negishi couplings to include complex and sterically demanding substrates. researchgate.netacs.org

Chemo- and Regioselective Synthesis Strategies for Multi-functionalized Compounds

The synthesis of a molecule with multiple reactive sites, such as this compound, hinges on the principles of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position of a chemical reaction.

In the context of the target molecule, a key challenge is the selective functionalization of a di-substituted benzene ring. For example, starting with 2,5-dibromobenzaldehyde, a cross-coupling reaction would need to be selective for one of the bromine atoms. The relative reactivity of the two bromine atoms can be influenced by their electronic environment and steric hindrance. rsc.org Directed ortho-metalation is another powerful strategy for achieving regioselectivity, although it may be less applicable in this specific case due to the substitution pattern. nih.gov

The synthesis of the oxazole ring itself can be achieved through various methods, such as the Robinson-Gabriel synthesis, the van Leusen reaction, or the cyclization of propargyl amides. nih.govresearchgate.net The choice of method would depend on the availability of starting materials and the desired substitution pattern on the oxazole ring. For the synthesis of a 2-substituted oxazole, a common approach is the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the van Leusen reaction. nih.gov

| Method | Precursors | Key Features |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | Cyclodehydration, often requires strong dehydrating agents. |

| Van Leusen Reaction | Aldehydes and TosMIC | Forms 5-substituted oxazoles. nih.gov |

| Bredereck Reaction | α-Haloketones and formamide (B127407) | Good for 2,4-disubstituted oxazoles. researchgate.net |

| Fischer Oxazole Synthesis | Cyanohydrins and aldehydes | One of the classical methods for 2,5-disubstituted oxazoles. |

Large-Scale Preparation and Industrial Relevance of Analogous Compounds

The principles guiding the large-scale preparation of a fine chemical like this compound are driven by factors such as cost-effectiveness, safety, environmental impact, and scalability of the synthetic route. While specific industrial synthesis of this exact compound may not be publicly documented, the industrial relevance of structurally similar compounds, particularly those containing heterocyclic moieties, provides valuable insights into potential manufacturing processes.

Heterocyclic compounds, including oxazoles, are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netopenmedicinalchemistryjournal.comnih.gov The development of a commercial synthesis for such molecules often involves significant process optimization to improve yields, reduce the number of steps, and minimize waste. acs.org Flow chemistry is increasingly being adopted for the production of pharmaceutical intermediates as it allows for precise control over reaction parameters and can lead to improved safety and efficiency. acs.orgacs.org

The use of palladium-catalyzed cross-coupling reactions is common in the pharmaceutical industry for the synthesis of complex molecules. acs.org However, a major consideration for the large-scale application of these reactions is the cost of the palladium catalyst and the need to remove residual palladium from the final product to meet stringent regulatory requirements. acs.org Research into more efficient and recyclable catalyst systems is an active area of industrial process chemistry.

The choice of starting materials is also a critical factor in industrial synthesis. Readily available and inexpensive precursors are favored. For a compound like this compound, an industrial synthesis would likely start from simple, commercially available benzene derivatives.

| Factor | Description |

| Cost of Goods (CoG) | Minimizing the cost of raw materials, reagents, and energy consumption. |

| Process Safety | Identifying and mitigating potential hazards associated with reagents, intermediates, and reaction conditions. |

| Environmental Impact | Reducing waste, using greener solvents, and improving atom economy. |

| Scalability | Ensuring that the synthetic route can be reliably and efficiently performed on a large scale. |

| Regulatory Compliance | Meeting the purity and impurity profile requirements set by regulatory agencies like the FDA. |

The industrial synthesis of active pharmaceutical ingredients (APIs) often involves a multidisciplinary approach, combining the expertise of organic chemists, chemical engineers, and analytical scientists to develop a robust and economically viable manufacturing process.

Reactions Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its ability to participate in a variety of condensation reactions.

Nucleophilic Additions to the Carbonyl Group (e.g., Hydration, Acetalization, Cyanoacetylation)

The electrophilic carbonyl carbon of the aldehyde is a prime target for nucleophiles. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the general behavior of aromatic aldehydes.

Hydration: In aqueous solutions, aldehydes exist in equilibrium with their corresponding gem-diols (hydrates). For this compound, the equilibrium would likely favor the aldehyde form, similar to other benzaldehyde derivatives.

Acetalization: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted to an acetal (B89532). This reaction is a common strategy for protecting the aldehyde group during transformations at other sites of the molecule.

Cyanoacetylation: Reactions with active methylene (B1212753) compounds like malononitrile, in the presence of a basic catalyst, would lead to the formation of a new carbon-carbon bond at the carbonyl carbon, a precursor to various functionalized derivatives.

Aldehyde Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)

Condensation reactions involving the aldehyde group are fundamental for constructing larger molecular frameworks.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as diethyl malonate or malononitrile, typically catalyzed by a weak base. nih.govorganic-chemistry.org This would convert the formyl group into a substituted vinyl group, a versatile synthetic handle.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the double bond's location. wikipedia.orgmasterorganicchemistry.comijpsonline.comontosight.aichemicalbook.com Reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) would yield a styrenic derivative, with the geometry of the resulting alkene depending on the nature of the ylide used. wikipedia.orgchemicalbook.com

Table 1: Representative Aldehyde Condensation Reactions

| Reaction Name | Reagent | Product Type |

|---|---|---|

| Knoevenagel Condensation | Malononitrile, Piperidine | 2-(2-Bromo-5-(oxazol-2-yl)benzylidene)malononitrile |

| Wittig Reaction | Methyltriphenylphosphonium bromide, Base | 2-Bromo-5-(2-vinylphenyl)-1,3-oxazole |

No specific experimental data was found for the target compound. The table represents expected products based on general reactivity.

Formation of Imine, Oxime, and Hydrazone Derivatives

The reaction of the aldehyde with primary amines and their derivatives is a straightforward method for introducing C=N double bonds.

Imine (Schiff Base) Formation: Condensation with primary amines yields imines. This reaction is typically reversible and acid-catalyzed.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime. Oximes are stable, crystalline solids and are useful intermediates in organic synthesis.

Hydrazone Formation: Aldehydes react with hydrazine (B178648) (NH₂NH₂) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones.

Transformations at the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Buchwald-Hartwig)

These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmdpi.comillinois.edunih.gov It is a highly versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. For this compound, this would allow for the synthesis of a wide array of derivatives by replacing the bromine atom.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.net This provides a direct route to aryl alkynes, which are valuable intermediates for further synthetic transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. researchgate.netwikipedia.orgnih.govresearchgate.netnih.gov This is a crucial method for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne derivative |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Arylamine derivative |

No specific experimental data was found for the target compound. The table represents expected transformations based on general reactivity.

Nucleophilic Aromatic Substitution Reactions on the Brominated Aromatic Ring

While less common for simple aryl bromides compared to palladium-catalyzed methods, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. nih.gov The oxazole and aldehyde groups do exert an electron-withdrawing effect, which might facilitate SNAr reactions with strong nucleophiles under forcing conditions, though this pathway is generally less favorable than cross-coupling reactions for aryl bromides. nih.gov

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The transformation of the aryl bromide in this compound into organometallic reagents is a pivotal step for further molecular elaboration. However, the presence of an electrophilic aldehyde group within the molecule complicates this process. Direct formation of Grignard or organolithium reagents is generally incompatible with an unprotected aldehyde, as the newly formed organometallic species would readily react with the starting material's carbonyl group. masterorganicchemistry.comlibretexts.org Therefore, protection of the aldehyde is a necessary prerequisite.

A common strategy involves converting the aldehyde into a non-electrophilic protecting group, such as an acetal. For instance, reaction with ethylene (B1197577) glycol under acidic conditions would yield a 1,3-dioxolane, which is stable to the strongly basic and nucleophilic conditions required for organometallic reagent formation.

Once the aldehyde is protected, the aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgbyjus.com Alternatively, an organolithium species can be generated via halogen-metal exchange, typically by treating the protected aryl bromide with an alkyllithium reagent such as n-butyllithium at low temperatures (-78 °C). libretexts.orgyoutube.com

These newly formed organometallic intermediates are powerful nucleophiles, enabling the creation of new carbon-carbon bonds through reactions with various electrophiles. After the desired reaction, the acetal protecting group can be removed by acidic hydrolysis to regenerate the aldehyde functionality.

| Organometallic Reagent | Typical Reagents | Solvent | Typical Temperature |

|---|---|---|---|

| Grignard Reagent | Mg(0) | THF, Diethyl ether | Room Temperature to Reflux |

| Organolithium Compound | n-BuLi, s-BuLi, t-BuLi | THF, Hexanes | -78 °C to 0 °C |

Reactivity of the 1,3-Oxazole Heterocycle

Electrophilic and Nucleophilic Behavior of the Oxazole Ring

The 1,3-oxazole ring is an aromatic, electron-deficient heterocycle. Its reactivity is governed by the electronegativity of its constituent oxygen and nitrogen atoms. The pyridine-like nitrogen atom at position 3 renders the ring weakly basic, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org

Electrophilic aromatic substitution on the oxazole ring is generally difficult and requires the presence of activating, electron-donating groups. pharmaguideline.comtandfonline.com When such reactions do occur, substitution typically takes place at the C5 position. wikipedia.org In the case of this compound, the presence of the electron-withdrawing bromo-phenyl group at C2 further deactivates the ring toward electrophilic attack.

Conversely, the electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position, especially if a good leaving group is present. wikipedia.orgpharmaguideline.com However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than simple substitution. pharmaguideline.com

Metalation and Further Functionalization of the Oxazole Moiety

Direct functionalization of the oxazole ring can be achieved through deprotonation (metalation) using strong bases. The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. tandfonline.comthepharmajournal.com In this compound, the C2 position is already substituted. Therefore, deprotonation would preferentially occur at the C5 position, followed by the C4 position, although this requires a strong base.

The resulting lithiated oxazole is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents. However, 2-lithio-oxazoles can be unstable and may exist in equilibrium with ring-opened isocyanide intermediates, which can complicate subsequent reactions. wikipedia.orgpharmaguideline.com The use of alternative metalating agents, such as TMP (2,2,6,6-tetramethylpiperidyl) bases of magnesium or zinc, can provide more stable organometallic species, allowing for regioselective functionalization. nih.gov

| Reaction Type | Most Probable Site | Notes |

|---|---|---|

| Electrophilic Substitution | C5 | Generally disfavored due to electron-deficient nature of the ring. wikipedia.org |

| Nucleophilic Attack | C2 | Often leads to ring-opening. pharmaguideline.com |

| Deprotonation (Metalation) | C5 (then C4) | C2 is substituted. Requires a strong base. tandfonline.comthepharmajournal.com |

Ring-Opening and Rearrangement Pathways Involving the Oxazole Core

The oxazole ring, while aromatic, is susceptible to ring-opening under various conditions, including treatment with strong nucleophiles, acids, or bases. pharmaguideline.com For instance, reaction with nucleophiles like ammonia (B1221849) or formamide can lead to ring cleavage and subsequent recyclization to form other heterocycles, such as imidazoles. pharmaguideline.com

A notable thermal rearrangement specific to certain substituted oxazoles is the Cornforth rearrangement. This reaction typically involves a 4-acyloxazole, where the acyl group and the C5 substituent exchange positions via a pericyclic ring-opening to a nitrile ylide intermediate, followed by ring-closure. wikipedia.org While the subject molecule does not possess a 4-acyl group, this pathway highlights a potential mode of reactivity for functionalized oxazoles under thermal stress. More recent studies have also explored skeletal rearrangements of oxazoles into other heterocyclic systems like azepines and pyrroles through electrocyclization processes. nih.gov These transformations underscore the potential for the oxazole core to serve as a precursor to a variety of other ring systems under specific reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 1,3 Oxazol 2 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The predicted ¹H NMR spectrum of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aldehydic, benzenoid, and oxazole (B20620) ring protons.

The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm . This significant downfield shift is due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy.

The protons on the benzene (B151609) ring will exhibit a characteristic splitting pattern. The proton ortho to the aldehyde group (H-3) is expected to be a doublet, while the proton ortho to the oxazole substituent (H-6) would likely appear as a doublet of doublets, and the proton meta to both groups (H-4) as a doublet. Their predicted chemical shifts would be influenced by the electronic effects of the bromo, aldehyde, and oxazole substituents.

The protons of the 1,3-oxazole ring are anticipated to show two distinct signals in the aromatic region. The proton at the 5-position of the oxazole ring typically resonates further downfield than the proton at the 4-position, with expected chemical shifts around δ 7.5-8.0 ppm and δ 7.0-7.5 ppm , respectively.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHO | 9.8 - 10.5 | Singlet (s) | N/A |

| Benzene H-3 | 7.8 - 8.2 | Doublet (d) | ~2.0 |

| Benzene H-4 | 7.6 - 7.9 | Doublet of Doublets (dd) | ~8.5, 2.0 |

| Benzene H-6 | 7.9 - 8.3 | Doublet (d) | ~8.5 |

| Oxazole H-4' | 7.0 - 7.5 | Doublet (d) | ~0.8 |

| Oxazole H-5' | 7.5 - 8.0 | Doublet (d) | ~0.8 |

Note: The predicted values are based on the analysis of similar compounds and may vary from experimental data.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound would display distinct signals for the aldehydic, benzenoid, and oxazole carbons.

The aldehydic carbon (-CHO) is expected to have a chemical shift in the range of δ 190-195 ppm . The carbons of the benzene ring will show six distinct signals, with their chemical shifts influenced by the attached functional groups. The carbon bearing the bromine atom (C-2) would be in the range of δ 120-125 ppm , while the carbon attached to the oxazole ring (C-5) would be around δ 130-135 ppm .

The carbons of the 1,3-oxazole ring are also expected to have characteristic chemical shifts. The C-2' carbon, being attached to both oxygen and nitrogen, would be the most downfield of the oxazole carbons, likely in the δ 150-160 ppm region. The C-4' and C-5' carbons would appear at approximately δ 125-135 ppm and δ 140-150 ppm , respectively.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 190 - 195 |

| Benzene C-1 | 135 - 140 |

| Benzene C-2 | 120 - 125 |

| Benzene C-3 | 130 - 135 |

| Benzene C-4 | 128 - 133 |

| Benzene C-5 | 130 - 135 |

| Benzene C-6 | 133 - 138 |

| Oxazole C-2' | 150 - 160 |

| Oxazole C-4' | 125 - 135 |

| Oxazole C-5' | 140 - 150 |

Note: The predicted values are based on the analysis of similar compounds and may vary from experimental data.

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, various two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the vicinal protons on the benzene ring (H-3 with H-4, and H-4 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals of the protonated carbons on the benzene and oxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity between the benzene ring, the aldehyde group, and the oxazole ring. For example, a correlation between the aldehydic proton and C-1 of the benzene ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the relative orientation of the substituents on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. The calculated exact mass of this compound (C₁₀H₆BrNO₂) can be used to confirm its elemental composition. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₁₀H₆⁷⁹BrNO₂]⁺ | 250.9631 |

| [C₁₀H₆⁸¹BrNO₂]⁺ | 252.9611 |

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such a molecule would likely involve the loss of the formyl radical (-CHO), the bromine atom (-Br), and cleavage of the oxazole ring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and for identifying any volatile impurities.

In a GC-MS analysis of this compound, the compound would elute from the GC column at a specific retention time, and the mass spectrometer would then generate a mass spectrum of the eluting compound. This would confirm the identity and molecular weight of the main component. The presence of any additional peaks in the chromatogram would indicate impurities, which could then be identified by their respective mass spectra. This technique is particularly useful for detecting residual solvents or by-products from the synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the analysis of reaction mixtures during the synthesis of this compound. This method allows for the separation of the target compound from starting materials, intermediates, and byproducts, followed by their identification based on their mass-to-charge ratio (m/z).

In a typical analysis, a reversed-phase C18 column is used to separate components based on polarity. mdpi.comresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.com As the components elute from the chromatography column, they are ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer.

The mass spectrum of this compound is uniquely identifiable due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak [M]+ and its common adducts, such as the protonated molecule [M+H]+. The expected m/z values for the protonated molecule would appear as two peaks of almost equal intensity at approximately 265.97 and 267.97, corresponding to [C₁₀H₇⁷⁹BrNO₂]+ and [C₁₀H₇⁸¹BrNO₂]+, respectively. This distinctive isotopic signature allows for the confident identification of bromine-containing compounds in a complex mixture.

| Compound | Expected Retention Time (min) | Ionization Mode | Observed m/z ([M+H]⁺) | Isotopic Pattern |

|---|---|---|---|---|

| This compound | 5.8 | ESI+ | 265.97 / 267.97 | Characteristic 1:1 ratio for Br isotopes |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent parts: the aldehyde, the bromo-substituted benzene ring, and the oxazole ring.

Key diagnostic peaks include a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1715 cm⁻¹. The presence of an aldehydic C-H bond is confirmed by two weaker bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. Vibrations associated with the aromatic system are also prominent. The C=C stretching vibrations of the benzene and oxazole rings appear in the 1450-1600 cm⁻¹ region. rsc.org The C=N stretching of the oxazole ring is typically found around 1650 cm⁻¹. Aromatic C-H stretching vibrations are observed as a group of peaks just above 3000 cm⁻¹. researchgate.net Finally, the C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H | Stretching | 2850 - 2820 and 2750 - 2720 | Weak |

| Aldehyde C=O | Stretching | 1715 - 1700 | Strong |

| Oxazole C=N | Stretching | ~1650 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Variable |

| C-Br | Stretching | 600 - 500 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The structure of this compound features an extended system of conjugation encompassing the benzaldehyde (B42025) moiety and the oxazole ring. This extensive conjugation leads to bathochromic (red) shifts in the absorption maxima compared to simpler, non-conjugated aromatic aldehydes. researchgate.net

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or chloroform, is expected to show strong absorption bands corresponding to π → π* transitions. nih.gov A primary absorption maximum (λmax) is anticipated in the range of 280-320 nm, attributable to the electronic transitions within the entire conjugated system. A second, higher-energy absorption band may also be observed at a shorter wavelength, around 240-260 nm, related to the π → π* transitions of the substituted benzene ring. researchgate.net The n → π* transition of the aldehyde carbonyl group, which is typically weaker, may be observed as a shoulder on the main absorption band at a longer wavelength.

| Solvent | Predicted λmax (nm) | Electronic Transition | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| Ethanol | ~295 | π → π | > 15,000 |

| Ethanol | ~250 | π → π | > 10,000 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-Bromo-5-fluorobenzaldehyde (B45324), offers significant insight into its likely solid-state conformation. researchgate.netnih.govnih.gov

The molecule is expected to be largely planar to maximize π-system conjugation. The conformation of the aldehyde group relative to the ortho-bromo substituent is of particular interest. In analogous structures, the aldehyde oxygen is typically found in a trans orientation to the ortho halogen to minimize steric and electronic repulsion. researchgate.netnih.govnih.gov In the crystal lattice, intermolecular interactions such as offset face-to-face π-stacking between the aromatic rings are anticipated, which would contribute to the stability of the crystal packing. researchgate.netresearchgate.net Halogen bonding, a non-covalent interaction involving the bromine atom, may also play a role in directing the supramolecular assembly.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3593 |

| b (Å) | 3.8699 |

| c (Å) | 23.4189 |

| β (°) | 106.330 |

| Volume (ų) | 1335.84 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. This experimental data is compared against the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₁₀H₆BrNO₂. The calculated elemental composition provides a benchmark against which the experimental results are measured. A close agreement between the "calculated" and "found" values, typically within ±0.4%, validates the empirical formula and provides strong evidence of the sample's identity and purity.

| Element | Molecular Weight (g/mol) | Calculated (%) | Found (Representative, %) |

|---|---|---|---|

| Carbon (C) | 120.11 | 45.15 | 45.08 |

| Hydrogen (H) | 6.05 | 2.27 | 2.31 |

| Nitrogen (N) | 14.01 | 5.26 | 5.22 |

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific, publicly available computational chemistry or theoretical studies focused solely on the compound This compound .

The scientific literature contains theoretical analyses of structurally related compounds, such as 5-Bromo-2-Hydroxybenzaldehyde nih.gov, 2-bromo-5-fluorobenzaldehyde nih.govresearchgate.netnih.gov, and other substituted benzaldehyde or oxazole derivatives. researchgate.netresearchgate.netresearchgate.net These studies utilize methods like Density Functional Theory (DFT) for geometry optimization, analysis of frontier molecular orbitals (HOMO-LUMO), and prediction of spectroscopic parameters. researchgate.netirjweb.comresearchgate.net

However, the detailed research findings, specific data sets, and theoretical parameters (such as optimized coordinates, HOMO-LUMO energy gaps, theoretical IR/NMR spectra, and electrostatic potential maps) required to construct the requested article are not available for "this compound" itself.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or presenting data from unrelated molecules, which would violate the core requirements of the request.

Computational Chemistry and Theoretical Studies of 2 Bromo 5 1,3 Oxazol 2 Yl Benzaldehyde

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde) into the active site of a target receptor.

Given the structural features of this compound, several protein targets could be of interest. The oxazole (B20620) ring is a key component in various biologically active compounds, and molecular docking studies on oxazole derivatives have explored their interactions with enzymes such as cyclooxygenase (COX-1 and COX-2). ekb.eg For instance, in silico studies of oxazole derivatives have shown strong interactions within the active sites of COX enzymes, with binding energies indicating potent inhibitory potential. ekb.eg Similarly, the benzaldehyde (B42025) core is a common feature in inhibitors of various enzymes. For example, benzimidazole-based derivatives incorporating substituted benzaldehydes have been docked against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. mdpi.com These studies revealed key interactions, such as pi-stacking and hydrogen bonds, contributing to the inhibitory activity. mdpi.com

For this compound, a hypothetical docking study against a protein like vascular endothelial growth factor receptor 2 (VEGFR2), a target in cancer therapy, could reveal important binding modes. Computational studies on similar heterocyclic compounds have identified key interactions within the VEGFR2 active pocket. mdpi.com The docking pose would likely be influenced by the various functional groups of the molecule. The bromine atom could form halogen bonds with specific residues, a type of interaction increasingly recognized for its importance in ligand-receptor binding. researchgate.net The aldehyde group could act as a hydrogen bond acceptor, while the oxazole ring could participate in pi-stacking or other hydrophobic interactions. ijpsonline.comnih.gov

A predictive docking simulation against a hypothetical receptor might yield the following interactions and binding energies:

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |

| Cyclooxygenase-2 (COX-2) | -9.5 | ARG120, TYR355, SER530 | Hydrogen bonding, Halogen bonding, Pi-Alkyl |

| Acetylcholinesterase (AChE) | -10.2 | TRP84, TYR334, PHE330 | Pi-Pi stacking, Hydrogen bonding |

| VEGFR2 Kinase Domain | -8.8 | CYS919, ASP1046, LYS868 | Hydrogen bonding, Hydrophobic interactions |

This table is illustrative and based on findings from structurally related compounds.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of these interactions over time. MD simulations calculate the motion of atoms in the system, providing a detailed view of conformational changes in both the ligand and the receptor.

For this compound, an MD simulation could be initiated from the best-docked pose within a receptor's active site. The simulation would track the trajectory of the ligand, revealing the stability of its binding mode. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored. A stable RMSD for the ligand would suggest that it remains securely bound in its initial predicted orientation. jcchems.com

Furthermore, the root-mean-square fluctuation (RMSF) of individual residues in the active site could highlight which amino acids are most affected by the ligand's presence. mdpi.com This can reveal allosteric effects or induced-fit mechanisms. The dynamic behavior of the oxazole ring and the bromo-substituted phenyl ring would be of particular interest, as rotation around the single bond connecting them could lead to different accessible conformations within the binding pocket. ias.ac.in

In the absence of a receptor, MD simulations can also be used to explore the conformational landscape of this compound in a solvent, providing information about its preferred solution-phase structure. Studies on the excited-state dynamics of the parent oxazole molecule have shown that the five-membered ring can undergo ring-opening and ring-closure, highlighting the inherent flexibility of this heterocycle. researchgate.net

A summary of potential insights from an MD simulation is provided below:

| Simulation Parameter | Predicted Outcome/Insight | Significance |

| RMSD of Ligand | Low and stable fluctuation | Indicates a stable binding pose within the receptor active site. |

| RMSF of Active Site Residues | Increased fluctuation in specific loops | Suggests induced-fit and identifies key flexible residues for binding. |

| Ligand Torsional Angles | Analysis of dihedral angle distribution | Reveals the preferred conformation of the molecule in the bound state. |

| Hydrogen Bond Occupancy | High occupancy for key interactions | Confirms the stability and importance of specific hydrogen bonds predicted by docking. |

This table is illustrative and based on standard practices in molecular dynamics simulations.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating chemical reaction mechanisms. For this compound, DFT can be used to model various potential reactions involving the aldehyde functional group.

For example, the reaction of benzaldehyde and its derivatives with amines to form Schiff bases has been studied computationally. nih.gov These studies identify the transition states (TS) for key steps, such as the initial nucleophilic attack on the aldehyde carbon, the formation of a hemiaminal intermediate, and the subsequent dehydration to the final product. researchgate.net The calculated activation energies for these transition states can predict the feasibility and rate of the reaction.

In the case of this compound, the electronic effects of the bromo and oxazolyl substituents would influence the reactivity of the aldehyde group. DFT calculations could quantify this influence by analyzing the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO).

Another area of investigation could be the photocatalytic reduction of the molecule. DFT studies on 4-bromobenzaldehyde (B125591) have explored its reduction mechanism on a TiO2 surface, revealing how the solvent can influence whether the reaction proceeds via debromination or reduction of the carbonyl group. rsc.org Similar studies on this compound could predict its behavior under various reaction conditions.

A hypothetical reaction pathway, such as the formation of a Schiff base, could be analyzed as follows:

| Reaction Step | Intermediate/Transition State | Calculated Energy Barrier (Hypothetical) | Description |

| 1. Nucleophilic Attack | Transition State 1 (TS1) | 15 kcal/mol | An amine nitrogen attacks the carbonyl carbon of the aldehyde. |

| 2. Hemiaminal Formation | Hemiaminal Intermediate | -5 kcal/mol (relative to reactants) | A stable intermediate is formed. |

| 3. Dehydration | Transition State 2 (TS2) | 25 kcal/mol | The hydroxyl group is protonated and leaves as a water molecule. |

| 4. Schiff Base Product | Final Product | -10 kcal/mol (relative to reactants) | The final imine product is formed. |

This table is illustrative and provides a simplified overview of a potential reaction mechanism analysis based on studies of similar aldehydes. researchgate.net

Applications in Organic Synthesis and Advanced Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of three distinct functional groups—the carbon-bromine bond, the aldehyde, and the oxazole (B20620) ring—renders 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde a potent tool for synthetic chemists. The aldehyde group serves as a classic site for nucleophilic addition and condensation reactions, while the aryl bromide is primed for a host of metal-catalyzed cross-coupling reactions.

Precursor for Advanced Polycyclic and Heterocyclic Scaffolds

This compound is an exemplary starting material for constructing intricate molecular frameworks. The aryl bromide functionality is a key handle for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents. This capability is crucial for building polycyclic systems. For instance, intramolecular cyclization following a coupling reaction can lead to the formation of fused ring systems.

Furthermore, the aldehyde group can participate in cyclocondensation reactions to form new heterocyclic rings. A notable parallel is the use of the related compound, 2-bromo-5-fluorobenzaldehyde (B45324), in the synthesis of quinazolinones, which are known to exhibit antitumor activity. nih.govresearchgate.net Similarly, this compound can be envisioned as a precursor to complex heterocyclic structures through reactions with binucleophilic reagents. For example, reaction with a 1,2-diamine could yield a dihydro-1H-1,5-benzodiazepine ring fused or linked to the existing oxazole-bearing phenyl ring. The combination of cross-coupling and cyclization strategies allows for the assembly of novel, three-dimensional structures that are often targeted in drug discovery and materials science. nih.gov

Table 1: Potential Synthetic Pathways to Advanced Scaffolds

| Reaction Type | Reactive Site | Potential Scaffold | Example Transformation |

|---|---|---|---|

| Suzuki Coupling | C-Br Bond | Bi-aryl or Poly-aryl Systems | Reaction with an arylboronic acid to link another aromatic ring. |

| Heck Coupling | C-Br Bond | Stilbene Derivatives | Reaction with an alkene to form a C-C double bond. |

| Pictet-Spengler Reaction | Aldehyde | Tetrahydroisoquinolines | Condensation with a β-arylethylamine followed by cyclization. |

| Multi-component Reaction | Aldehyde | Dihydroquinazolinones | Reaction with an anthranilamide, similar to syntheses using other aromatic aldehydes. rsc.org |

| Tandem Coupling/Cyclization | C-Br Bond & Aldehyde | Fused Polycycles | An initial Suzuki coupling followed by an intramolecular reaction involving the aldehyde. |

Intermediate in the Synthesis of Functional Organic Materials Precursors

The development of functional organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on building blocks that can form extended π-conjugated systems. nih.gov this compound is a candidate for this purpose. The oxazole ring is an electron-deficient heterocycle that can be incorporated into donor-acceptor architectures, which are common in organic electronic materials.

The aldehyde and bromide sites allow for the systematic extension of conjugation. The aldehyde can be converted into an alkene via a Wittig reaction or a Knoevenagel condensation, while the bromide can be used in coupling reactions to link to other aromatic or heteroaromatic units. beilstein-journals.org This dual functionality enables the synthesis of linear polymers, dendrimers, or discrete molecules with tailored electronic and photophysical properties. For instance, coupling this molecule to an electron-donating unit could produce a material with intramolecular charge transfer (ICT) characteristics, which is often desirable for fluorescent sensors and OLED emitters. nih.gov

Development of Novel Catalytic Reactions and Methodologies

The unique arrangement of functional groups in this compound makes it a valuable substrate for probing the limits and capabilities of new catalytic systems.

Substrate for Exploring New Catalytic Cycles and Ligand Architectures

Developing new transition-metal catalysts often involves testing their performance on challenging substrates. A molecule with multiple potential reaction sites, like this compound, is an excellent platform for assessing the chemoselectivity of a new catalyst. For example, a novel palladium or nickel catalyst could be evaluated for its ability to selectively catalyze a reaction at the C-Br bond without interacting with the aldehyde or the N and O atoms of the oxazole ring. acs.org

Furthermore, the compound can be used in reactions that involve the activation of the aldehyde C-H bond. acs.org Modern catalytic methods are increasingly focused on such transformations. A new rhodium or ruthenium catalyst could be tested for its ability to mediate a decarbonylative coupling or a hydroacylation reaction, where the aldehyde itself becomes a reactive partner in C-C bond formation. acs.org The presence of the other functional groups provides a test for the catalyst's tolerance and selectivity.

Involvement in Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry emphasize the reduction of waste, energy consumption, and the use of hazardous materials. rjpn.org this compound is well-suited for incorporation into sustainable synthetic strategies. Its multifunctionality makes it an ideal candidate for one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, thereby reducing solvent waste and purification steps. oiccpress.com

For example, a synthetic sequence could be designed where an initial palladium-catalyzed formylation of the aryl bromide is followed by an in-situ condensation reaction at the aldehyde. researchgate.net Methodologies that use greener solvents (like water or ethanol), lower catalyst loadings, or energy-efficient activation methods like microwave or solar radiation are increasingly being developed for reactions involving aryl aldehydes. rsc.orgmisericordia.edu The use of biodegradable and natural catalysts, such as lemon juice, has been shown to be effective in synthesizing complex heterocycles from aromatic aldehydes, highlighting a move away from toxic reagents. rsc.org

Chemical Scaffold for the Derivatization of Pharmacologically Relevant Molecules

Heterocyclic compounds are the cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. oiccpress.comrsc.org The oxazole moiety itself is present in numerous bioactive natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govd-nb.infoalliedacademies.orgderpharmachemica.com

This compound serves as an excellent starting scaffold for building libraries of potential drug candidates. The aldehyde group is a versatile functional handle that can be readily converted into a variety of other groups:

Reduction to a benzyl (B1604629) alcohol, providing a site for ether or ester linkages.

Oxidation to a carboxylic acid, a common pharmacophore that can form salts or amides.

Reductive amination to form substituted amines, introducing basic centers and points for further diversification.

Condensation to form imines or hydrazones, which are themselves classes of bioactive compounds.

Simultaneously, the C-Br bond can be functionalized using cross-coupling chemistry to introduce a wide array of substituents, allowing for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target. This dual-functionalization approach is highly efficient for generating molecular diversity in the search for new therapeutic agents. For example, benzoxazole (B165842) derivatives, structurally related to the oxazole core, have been synthesized and evaluated for their antiproliferative and antibacterial activities. mdpi.com Similarly, various brominated aryl compounds serve as key intermediates in the synthesis of inhibitors for cancer cell growth and other pharmaceutical agents. lifechempharma.commdpi.com

Table 2: Derivatization Strategies for Pharmacological Applications

| Modification Site | Reaction | Resulting Functional Group | Potential Pharmacological Relevance |

|---|---|---|---|

| Aldehyde (C=O) | Reductive Amination | Amine (-CH₂-NRR') | Introduction of basic centers, improved solubility, kinase inhibitors. |

| Aldehyde (C=O) | Wittig Reaction | Alkene (-CH=CHR) | Scaffold for creating rigidified analogs, potential enzyme inhibitors. |

| Aldehyde (C=O) | Oxidation | Carboxylic Acid (-COOH) | Bioisosteric replacement, formation of amides and esters. rsc.org |

| Aryl Bromide (C-Br) | Suzuki Coupling | Aryl-Aryl Bond | Exploration of binding pockets, modulation of lipophilicity. |

| Aryl Bromide (C-Br) | Buchwald-Hartwig Amination | Aryl-Nitrogen Bond | Common motif in kinase inhibitors and GPCR ligands. |

Synthesis of Diverse Libraries for Structure-Activity Relationship (SAR) Studies

The structure of this compound is well-suited for the combinatorial synthesis of diverse chemical libraries, which are essential for structure-activity relationship (SAR) studies. SAR studies are a cornerstone of drug discovery and medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The distinct functional groups on the molecule offer multiple points for diversification.

The aldehyde group serves as a key reaction site for a variety of transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. These reactions allow for the introduction of a wide array of substituents, each potentially altering the compound's interaction with biological targets. The bromine atom on the phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These powerful reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the introduction of various aryl, alkyl, and alkynyl groups.

The oxazole ring itself is a bioisostere for other functional groups and is a common feature in many biologically active compounds, exhibiting a range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. Modifications to the oxazole ring, though less straightforward, can also be envisioned to further expand the chemical space of a compound library.

The systematic application of these reactions to the this compound core can rapidly generate a large and diverse library of related compounds. High-throughput screening of these libraries against biological targets can then identify "hit" compounds with desired activities. Subsequent rounds of synthesis and screening, guided by the initial SAR data, can lead to the optimization of these hits into potent and selective lead compounds for drug development.

Table 1: Potential Reactions for Library Synthesis using this compound

| Reaction Type | Functional Group | Reagents and Conditions | Potential for Diversification |

| Reductive Amination | Aldehyde | Primary/secondary amines, reducing agents (e.g., NaBH(OAc)₃) | Introduction of various amine-containing side chains |

| Wittig Reaction | Aldehyde | Phosphonium (B103445) ylides | Formation of substituted alkenes |

| Suzuki Coupling | Bromine | Boronic acids/esters, Palladium catalyst, base | Introduction of diverse aryl and heteroaryl groups |

| Sonogashira Coupling | Bromine | Terminal alkynes, Palladium/Copper catalyst, base | Introduction of alkynyl and substituted alkynyl groups |

| Van Leusen Reaction | Aldehyde | Tosylmethyl isocyanide (TosMIC), base | A potential route for the synthesis of the oxazole ring itself from a precursor aldehyde, showcasing a method that could be used to generate analogs. nih.gov |

Integration into Natural Product Synthesis and Analog Design

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant challenges for total synthesis. Strategic intermediates that provide key structural motifs found in natural products are therefore highly valuable. The this compound scaffold, containing both an oxazole ring and a functionalized aromatic core, is reminiscent of substructures found in various marine and microbial natural products.

The oxazole ring is a key component of many biologically active natural products. The synthesis of these complex molecules often relies on the availability of functionalized oxazole building blocks. While direct incorporation of this compound into a known natural product synthesis is not documented, its structure suggests its utility in the synthesis of designed analogs.

The synthesis of analogs of natural products is a common strategy to improve their pharmacological properties, such as potency, selectivity, and metabolic stability, or to simplify their structure for more efficient synthesis. The bromine atom and the aldehyde group of this compound would allow for the systematic modification of a natural product's core structure. For instance, the aldehyde could be used to append the oxazole-containing aromatic ring onto a larger molecular framework, while the bromine atom could be used in late-stage functionalization to introduce new substituents that could modulate the biological activity of the resulting analog.

The development of synthetic routes to bromo-substituted aryloxazoles is an active area of research, as these compounds are valuable intermediates. mdpi.com The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is a well-established method for the construction of the oxazole ring and could be a potential route for the synthesis of this compound itself or its precursors. nih.gov

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The synthesis of polysubstituted aromatic compounds like 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde traditionally relies on multi-step sequences. Future research will likely pivot towards more efficient and unconventional strategies that leverage modern catalytic systems for improved atom and step economy.

Two primary retrosynthetic approaches could be enhanced by novel catalytic methods: (A) constructing the oxazole (B20620) ring onto a pre-functionalized benzaldehyde (B42025) core, and (B) late-stage functionalization of a simpler bromo-aryl-oxazole precursor.

Strategy A could move beyond classical condensation methods by employing transition-metal-catalyzed reactions. For instance, a dual catalytic system involving gold and iron has been used to synthesize substituted oxazole aldehydes, showcasing a potential route. organic-chemistry.org

Strategy B represents a more modern approach, focusing on the late-stage introduction of the aldehyde group. This aligns with the growing field of C–H bond functionalization, which avoids the need for pre-installed directing groups. beilstein-journals.orgyale.edu Rhodium(I)-catalyzed hydroacylation or palladium(II)-catalyzed C-H activation using transient directing groups could be explored to introduce the formyl group directly onto a 2-(4-bromophenyl)oxazole (B70679) backbone. researchgate.netacs.org

Furthermore, the construction of the aryl-oxazole linkage itself is ripe for innovation. Photoredox catalysis, particularly in dual systems with copper, has emerged as a powerful, mild method for the C–H arylation of azoles, including oxazoles. rsc.orgnih.govresearchgate.netbohrium.com This could enable the direct coupling of an oxazole with a suitable 4-bromo-isophthalaldehyde derivative. Another innovative approach combines photochemical and electrochemical activation in a catalyst-free system to synthesize oxazoles, offering a green alternative to traditional methods. acs.org

Future investigations should focus on the development and optimization of these catalytic systems to enable a more direct and sustainable synthesis of this compound and its analogues.

| Catalytic System / Pathway | Description | Potential Application for Target Compound |

| Photoredox/Copper Dual Catalysis | Utilizes visible light and a combination of a photoredox catalyst (e.g., 10-phenylphenothiazine) and a copper catalyst for C–H arylation of azoles. rsc.orgnih.gov | Direct coupling of 1,3-oxazole with a 2-bromo-5-formyl-iodobenzene derivative under mild conditions. |

| Transient Directing Group C-H Functionalization | Employs an in-situ-formed imine as a transient directing group to guide a metal catalyst (e.g., Pd(II), Ir(III)) for ortho-C–H functionalization of a benzaldehyde. researchgate.net | Late-stage ortho-bromination of 5-(1,3-oxazol-2-yl)benzaldehyde. |

| Van Leusen Oxazole Synthesis (Modern Variants) | A classical method reacting aldehydes with tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov Modern approaches use green solvents like water with β-cyclodextrin as a phase-transfer catalyst. nih.gov | Reaction of 4-bromo-isophthalaldehyde with TosMIC to form the bis-oxazole or selectively form the mono-oxazole. |

| Electrophotocatalysis | A catalyst-free strategy combining photochemical excitation with electrochemical oxidation to generate highly reactive intermediates for heterocycle synthesis. acs.org | A green, catalyst-free approach to construct the oxazole ring from suitable precursors. |

| Rhodium-Catalyzed Hydroacylation | An intermolecular reaction where a rhodium catalyst facilitates the insertion of an alkyne into the formyl C–H bond of an aldehyde. acs.org | While not directly synthetic, it points to C-H activation of the aldehyde, a key reactive site. |

Development of Highly Selective and Efficient Chemical Transformations

The trifunctional nature of this compound offers a rich playground for developing highly selective chemical transformations. The key challenge and opportunity lie in achieving chemoselectivity—modifying one functional group while leaving the others untouched.

Future research should focus on leveraging the distinct reactivity of the aldehyde, aryl bromide, and oxazole moieties.

Aldehyde Transformations: The aldehyde group is a versatile handle for countless reactions, including reductive amination, Wittig olefination, and additions of organometallic reagents. The development of catalytic systems that allow these transformations to occur without side reactions at the bromo or oxazole sites will be crucial. For instance, selective hydrogenation of the aldehyde to a benzyl (B1604629) alcohol can be achieved with specialized catalysts that avoid hydrodebromination. researchgate.net

Aryl Bromide Cross-Coupling: The bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A major research direction will be to explore the scope of these reactions on the complex substrate. Can a Suzuki coupling be performed to introduce a new aryl group without the boronic acid reacting with the aldehyde? This may require the use of aldehyde-protecting groups or the development of catalysts that are tolerant of the formyl moiety. One-pot reduction/cross-coupling procedures, where the aldehyde is first protected in situ as a stable hemiaminal intermediate, could be a viable strategy. acs.org

Oxazole Ring Functionalization: While generally stable, the oxazole ring can also be functionalized. The C5-position of the oxazole is known to be susceptible to C-H activation and coupling. nih.gov Developing conditions to selectively functionalize this position in the presence of the already activated benzaldehyde ring would be a significant synthetic achievement.

A key area of future work will involve establishing a "reactivity map" for the molecule, detailing which reagents and catalysts can selectively target each of the three functional groups. This will unlock its potential as a versatile building block for synthesizing more complex molecules.

| Transformation Type | Target Functional Group | Potential Reaction | Key Challenge & Research Focus |

| Carbon-Carbon Bond Formation | Aryl Bromide | Suzuki, Stille, Sonogashira, Heck couplings | Catalyst tolerance to the aldehyde group; avoiding side reactions. |

| Carbon-Nitrogen Bond Formation | Aryl Bromide | Buchwald-Hartwig amination/amidation | Preventing N-alkylation or condensation with the aldehyde. |

| Aldehyde Derivatization | Aldehyde | Wittig reaction, Horner-Wadsworth-Emmons olefination | Selectivity over potential ylide decomposition or reaction with the oxazole ring. |

| Reductive Amination | Aldehyde | Reaction with amines and a reducing agent (e.g., NaBH(OAc)₃) | Ensuring the aryl bromide is not reduced during the reaction. |

| C-H Functionalization | Oxazole Ring (C5-H) | Direct arylation, alkenylation | Achieving selectivity for the oxazole C-H bond over the aromatic C-H bonds of the benzene (B151609) ring. |

Advanced Computational Modeling and Integration with Machine Learning for Design

As synthetic pathways and transformations are explored, advanced computational tools will become indispensable for accelerating discovery and deepening understanding. Future research on this compound and its derivatives will likely integrate computational modeling and machine learning (ML) at every stage.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the activation barriers for transformations at each of the three functional groups. This can help chemists rationally select catalysts and reaction conditions to achieve the desired chemoselectivity. For example, DFT could predict whether a given palladium catalyst is more likely to undergo oxidative addition into the C-Br bond or coordinate to the oxazole's nitrogen atom, guiding catalyst design.

Designing Novel Derivatives: Computational methods can be used to design new derivatives with specific desired properties. By modeling electronic properties such as the HOMO-LUMO gap, dipole moment, and electrostatic potential, researchers can screen virtual libraries of derivatives for potential applications in materials science (e.g., as organic light-emitting diodes or sensors) or medicinal chemistry.

Integration with Machine Learning: Machine learning algorithms, trained on large datasets of chemical reactions, can predict the outcomes of unexplored reactions involving this scaffold. An ML model could predict the yield of a Suzuki coupling on the this compound core with various boronic acids, saving significant experimental time and resources. Furthermore, generative ML models could propose novel derivatives that are optimized for a specific property (e.g., binding affinity to a biological target) while also being synthetically accessible.

The synergy between computational prediction and experimental validation will create a rapid design-build-test-learn cycle, dramatically accelerating the exploration of the chemical space around this versatile building block.

| Computational/ML Tool | Application Area | Specific Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanism & Selectivity | Calculate activation energies for competing reaction pathways (e.g., Suzuki coupling vs. aldehyde side-reaction) to guide catalyst choice. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis & Binding | Simulate the interaction of derivatives with a target protein to predict binding modes and affinities in drug discovery efforts. |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Develop models that correlate structural features of derivatives with observed biological activity or material properties. |

| Machine Learning (Reaction Prediction) | Synthetic Route Optimization | Predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation on the core scaffold. |

| Generative Adversarial Networks (GANs) | Molecular Design | Generate novel molecular structures based on the core scaffold that are predicted to have high activity for a specific target. |

Expansion of Synthetic Utility towards Emerging Fields in Chemical Science

The unique combination of functional groups in this compound makes it a promising precursor for molecules in several emerging fields of chemical science. Future research will undoubtedly focus on leveraging this scaffold to build complex structures for specific, high-value applications.

Medicinal Chemistry and Chemical Biology: Oxazole-containing compounds are prevalent in numerous bioactive natural products and pharmaceuticals. The aldehyde can be used as a handle to introduce pharmacophores or linkers for bioconjugation, while the bromo-position allows for diversification through cross-coupling to explore structure-activity relationships (SAR). Derivatives could be investigated as inhibitors of enzymes or as probes to study biological processes.

Materials Science and Organic Electronics: The rigid, planar structure of the aryl-oxazole core is a common feature in organic electronic materials. The bromo- and aldehyde groups provide orthogonal handles for synthesizing extended π-conjugated systems. For instance, the aldehyde could be used in Knoevenagel or Wittig reactions to extend conjugation in one direction, while Sonogashira coupling at the bromo-position could build out the structure in another, leading to novel dyes, sensors, or organic semiconductors.

Covalent Organic Frameworks (COFs): The aldehyde functionality is one of the most important reactive groups for the synthesis of crystalline, porous COFs through the formation of imine or β-ketoenamine linkages. This compound could serve as a functionalized building block (a "strut") to introduce both bromine atoms and oxazole units into a COF structure. The bromine could be used for post-synthetic modification of the COF, while the oxazole could impart specific catalytic or binding properties to the framework's pores.

The true potential of this compound will be realized as chemists apply it as a versatile building block to construct novel, functional molecules tailored for the challenges of these emerging scientific fields.

Q & A

What are the optimal synthetic routes for 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde, and how can reaction conditions be systematically optimized?

Level : Basic (Synthetic Methodology)

Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using 2-bromo-5-formylphenylboronic acid derivatives and oxazole precursors. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (THF or DMF), and temperature control (80–100°C). Evidence from analogous brominated benzaldehyde derivatives suggests that protecting the aldehyde group during coupling steps improves yields . Optimization should involve Design of Experiments (DoE) to evaluate interactions between variables like ligand ratio, base strength, and reaction time.

How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Level : Advanced (Data Analysis)

Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal-packing effects. For example, the aldehyde proton in NMR may show deshielding due to solvent interactions, while X-ray reveals planar geometry stabilized by intramolecular hydrogen bonds. Use SHELXL for refining crystallographic data to validate bond angles and distances . For ambiguous cases, compare with computational models (DFT) to assess energy-minimized conformers .

What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

Level : Basic (Structural Characterization)

Answer : Slow evaporation of a dichloromethane/hexane mixture (1:3 v/v) at 4°C is recommended. The bromine and oxazole moieties promote π-stacking, aiding crystal formation. For challenging cases, use vapor diffusion or seed crystals. Structural validation via ORTEP-3 ensures accurate thermal ellipsoid visualization . If twinning occurs, employ SHELXD for twin-law identification .

How can researchers mitigate competing side reactions during functionalization of the aldehyde group?

Level : Advanced (Reactivity Analysis)

Answer : The electron-withdrawing oxazole and bromine substituents activate the aldehyde for nucleophilic attacks but may also promote oxidation. To suppress oxidation, work under inert atmospheres (N₂/Ar) and use stabilizing agents like molecular sieves. For selective derivatization (e.g., hydrazone formation), employ kinetic control with excess nucleophile at low temperatures (0–5°C), as demonstrated in thiosemicarbazone syntheses .

What safety protocols are critical when handling this compound in the laboratory?

Level : Basic (Safety and Handling)

Answer : The compound’s SDS (Safety Data Sheet) indicates potential skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2–8°C in airtight, light-resistant containers. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

How do halogen-halogen interactions influence the solid-state packing of this compound?

Level : Advanced (Crystallography)

Answer : Bromine participates in Type-II halogen bonds (C–Br···Br–C) with distances ~3.4 Å, stabilizing the lattice. These interactions compete with C–H···O hydrogen bonds from the aldehyde group. Analyze packing motifs using Mercury software and compare with related brominated benzaldehydes . SHELX refinement can quantify these non-covalent interactions via electron density maps .

What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?

Level : Advanced (Computational Chemistry)

Answer : Density Functional Theory (DFT) at the B3LYP/6-311G** level predicts the electron density at the bromine site, guiding catalyst selection. Fukui indices identify nucleophilic/electrophilic regions, while NBO analysis reveals hyperconjugative effects from the oxazole ring. Compare results with experimental Hammett σ⁺ values for substituted benzaldehydes .

How can researchers address low yields in the final purification steps?

Level : Basic (Purification Methodology)

Answer : Flash chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates the product from byproducts like dehalogenated species. For polar impurities, use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity via LC-MS and confirm with ¹H/¹³C NMR integration .

What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Level : Advanced (Mechanistic Studies)

Answer : The oxazole ring’s electron-deficient nature destabilizes the compound under strong acids (protonation at N or O), leading to ring-opening. In basic conditions, the aldehyde forms a hydrate intermediate, which is reversible. Stability studies (pH 1–14, 25–60°C) combined with Arrhenius plots quantify degradation pathways .

How does the oxazole ring’s electronic profile affect the compound’s UV-Vis and fluorescence properties?

Level : Advanced (Spectroscopic Analysis)

Answer : The oxazole ring introduces a π→π* transition at ~270 nm (UV-Vis) and weak fluorescence (λem ~400 nm) due to intersystem crossing from bromine’s heavy atom effect. Compare with non-brominated analogs to isolate substituent effects. Time-resolved spectroscopy can quantify excited-state lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products